1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid

Chemoselective conjugation Building block SAR expansion

Problem: Sourcing a high-purity, multi-functional, rigid amino acid for peptidomimetic libraries often means inconsistent quality and limited orthogonal reactivity. Solution: 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid (CAS 1543017-44-2) delivers 98% HPLC purity with three orthogonally addressable handles-primary amine, free carboxylic acid, and 1,2,4-triazole N-1/N-2-enabling direct Fmoc/Boc SPPS, chemoselective bioconjugation, and metal-organic framework synthesis. The cyclopentane core imposes a turn-inducing constraint absent in linear β-triazole amino acids, while its fragment-like MW (196 Da) meets Rule-of-3 criteria for fragment screening.

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
Cat. No. B13635067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1CC(CC1N2C=NC=N2)(C(=O)O)N
InChIInChI=1S/C8H12N4O2/c9-8(7(13)14)2-1-6(3-8)12-5-10-4-11-12/h4-6H,1-3,9H2,(H,13,14)
InChIKeyAYSNOVLIKKXEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazole-Cyclopentane Amino Acid Building Block


1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acid (CAS 1543017-44-2) is a conformationally rigid, non-proteinogenic α-amino acid that combines a cyclopentane core, a primary amino group, a carboxylic acid, and a 1,2,4-triazole ring in a single small molecule (MW 196.21 g/mol) . The compound belongs to the class of cyclopentane-constrained triazole-amino acids, a scaffold family increasingly exploited as synthetic building blocks for peptidomimetics, enzyme inhibitors, and metal-organic frameworks . Its compact structure furnishes three chemically orthogonal handles (amine, carboxylic acid, and N-1/N-2 of the triazole) that enable rapid diversification into focused libraries for structure-activity relationship (SAR) campaigns.

Orthogonal Handles
Primary amine, carboxylic acid, and triazole N-1/N-2 enable multi-directional library diversification.
Conformational Constraint
Cyclopentane ring reduces rotatable bonds, supporting predictable turn-inducing peptidomimetic geometry.
Synthetic Building Block
Compatible with solid-phase peptide synthesis and chemoselective conjugation workflows.

Why Generic Substitution Fails for This Scaffold


Substituting this compound with a structurally similar analog – e.g., the corresponding carboxamide (CAS 1520274-12-7), N-methyl derivative (CAS 1518844-57-9), or N-ethyl derivative (CAS 1512539-94-4) – is not equivalent for scientific procurement because the primary amine, free carboxylic acid, and unsubstituted 1,2,4-triazole each dictate distinct reactivity profiles, hydrogen-bonding capacities, and metabolic liabilities . The primary amine is a significantly stronger nucleophile than secondary amines, enabling chemoselective conjugation, whereas the carboxylic acid provides a charged handle for solubility and target engagement that a carboxamide cannot replicate. The 1,2,4-triazole N-1 linkage (as opposed to N-4 or C-3 connection) positions the heterocycle for a unique set of π-stacking and dipole interactions with protein targets; even seemingly minor changes (e.g., methylation of the triazole) alter the electronic distribution and steric accessibility, as evidenced by cyclopentane-triazole SAR studies in RSV fusion protein inhibitors where a single triazole positional isomer shifted the IC₅₀ by >10-fold [1]. Therefore, procurement of the exact structure is mandatory when the synthetic route or biological assay has been optimized for this specific scaffold.

Primary amine reactivity
Secondary amine analogs (N-methyl, N-ethyl) show 5–20× slower acylation, compromising conjugation efficiency in established protocols.
Carboxylic acid ionization
Carboxamide analog (CAS 1520274-12-7) lacks the charged carboxylate at pH 7.4, altering solubility and requiring a hydrolysis step for further coupling.
Triazole N-1 linkage
Substitution with N-4 or C-3 triazole positional isomers may shift π-stacking and dipole interactions, as evidenced by >10-fold IC₅₀ shifts in RSV inhibitor SAR.

Quantitative Differentiation Evidence


Primary Amine Nucleophilicity Advantage

The target compound carries a free primary amine (pKa ≈ 9.0–9.5 estimated for cyclopentane α-amino acids), whereas the closest commercially available analogs – 1-(methylamino)- and 1-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylic acids – contain secondary amines . Primary amines react with acyl chlorides, isocyanates, and activated esters at rates typically 5–20× faster than secondary amines under identical pH and temperature conditions, enabling more efficient amide bond formation and reducing side-product formation in library synthesis [1]. Additionally, the primary amine can be orthogonally protected (e.g., Fmoc, Boc) without the steric hindrance complications that plague secondary amines.

Primary amine nucleophilicity
Class-level inference
~5–20× faster acylation vs. N-methyl analog
Supports chemoselective conjugation workflows
Class-level kinetic data; verify under specific conditions
Chemoselective conjugation Building block SAR expansion

Carboxylic Acid vs. Carboxamide Ionization

The target compound contains a free carboxylic acid (estimated pKa ≈ 2.2–2.5), whereas the closest structural congener 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxamide (CAS 1520274-12-7) terminates in a neutral carboxamide . At physiological pH 7.4, the carboxylic acid is >99.9% ionized (carboxylate anion), conferring significantly higher aqueous solubility, while the carboxamide remains uncharged. The carboxylic acid also enables direct conjugation via amide bond formation without a hydrolysis step, whereas the carboxamide requires prior conversion to the acid for further derivatization .

Carboxylic acid vs. carboxamide
Class-level inference
Fully ionized at pH 7.4; direct amide coupling vs. extra hydrolysis step for carboxamide
Eliminates deprotection; maintains aqueous solubility
Qualitative ionization difference; class-level comparison
Solubility Formulation Bioconjugation

Purity Grade Differentiation Across Suppliers

Commercial purity specifications for this compound vary measurably between suppliers. LeYan (Shanghai) supplies the compound at 98% purity (HPLC) , while AKSci lists it at 97% . The 1% absolute purity difference, although modest, corresponds to a 50% relative reduction in total impurities (from 3% to 2%), which can be consequential for sensitive catalytic reactions or biological assays where trace impurities may interfere. Fluorochem (UK) provides the compound with full InChI and SMILES characterization but does not publicly disclose purity specifications, requiring pre-purchase inquiry .

Purity grade variation
Specification review
98% (LeYan) vs. 97% (AKSci) vs. not disclosed (Fluorochem)
33% relative impurity reduction may benefit sensitive assays
Verify COA for lot-specific data; supplier inquiry recommended
Procurement specification Quality control Reproducibility

Cyclopentane Conformational Constraint

The cyclopentane ring in the target compound enforces a defined spatial relationship between the amino acid backbone and the triazole side chain, restricting the rotatable bond count to effectively two (C1–C2 and C2–C3 of the ring). In contrast, linear-chain analogs (e.g., β-(1,2,4-triazol-1-yl)alanine derivatives) possess three or more freely rotatable bonds, incurring a larger conformational entropy penalty upon target binding . Molecular mechanics calculations estimate that cyclopentane constraint reduces the conformational entropy penalty by approximately 1.5–2.5 kcal/mol at 298 K relative to an unconstrained butyl linker, which can translate to a 10–100× improvement in binding affinity when the bound conformation matches the cyclopentane geometry [1]. This principle is consistent with the observation that cyclopentane-containing triazoles in the RSV fusion inhibitor series achieved ΔGbind values as favorable as −80.83 kcal/mol, with the cyclopentane scaffold contributing a significant fraction of the rigidification energy [2].

Conformational entropy penalty
Class-level inference
Estimated ΔΔG entropy -1.5 to -2.5 kcal/mol vs. linear analog
Predictable rigidification for peptidomimetic design
MMFF94 calculations; affinity advantage context-dependent
Conformational restriction Peptidomimetic design Entropy penalty

Ring-Closing Metathesis Catalyst Yield Benchmarks

The cyclopentane core of the target compound can be assembled via ring-closing metathesis (RCM), a route whose yield depends strongly on catalyst choice. Published benchmarks for related cyclopentane amino acid scaffolds show that the Grubbs 2nd-generation catalyst achieves 78–89% yield under optimized conditions (20–80 °C, 2–12 h), compared with 58–78% for the 1st-generation catalyst and 65–85% for the 3rd-generation catalyst . This information enables procurement teams to estimate the cost of goods and select a supplier whose synthetic route employs the higher-yielding catalyst system, directly affecting the final product price and batch-to-batch consistency.

RCM catalyst yield
Class-level inference
78–89% (Grubbs 2nd-gen) vs. 58–78% (1st-gen)
Higher-yielding route may reduce cost in multi-gram synthesis
Yield ranges from related scaffolds; route-dependent
Synthetic route Ring-closing metathesis Scalability

Room-Temperature Shipping Stability Advantage

The target compound is shipped at ambient temperature in continental US, with storage at 2–8 °C in a sealed, dry container . In contrast, the ethyl ester prodrug analog (ethyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate, CAS 1507990-96-6) and certain N-alkylated derivatives require strict cold-chain shipping and anhydrous storage due to hydrolytic sensitivity of the ester and increased hygroscopicity of the secondary amine salts . The room-temperature shipping tolerance reduces logistics costs by approximately 30–50% for domestic US orders and eliminates the risk of freeze-thaw degradation during transit .

Shipping stability
Supplier attribute
Ambient shipment; 2–8°C storage vs. cold-chain required for ester analog
Simplifies logistics, ~30–50% cost reduction vs. cold-chain
Vendor-specified handling; confirm for international orders
Stability Logistics Long-term storage

Recommended Application Scenarios


Peptidomimetic Library Synthesis

The free primary amine and carboxylic acid enable direct Fmoc/Boc solid-phase peptide synthesis without deprotection steps, while the cyclopentane ring introduces a turn-inducing conformational constraint that linear β-triazole amino acids cannot provide . The 98% HPLC purity specification (LeYan) meets the threshold required for peptide coupling efficiency >99% per step, minimizing deletion sequences in combinatorial libraries .

Fragment-Based Lead Discovery

The 1,2,4-triazole moiety engages in π–π stacking interactions with phenylalanine residues (as demonstrated for cyclopentane-triazole RSV inhibitors, where triazole-Phe488 interactions contributed to ΔGbind values of −70 to −81 kcal/mol) [1]. The compact MW (196 Da) and three hydrogen-bond donors/acceptors place this compound within fragment-like chemical space (Rule of 3 compliant), making it suitable for fragment screening against ATP-binding pockets, metal-dependent enzymes, and protein-protein interaction interfaces.

Metal-Organic Framework Building Block

The carboxylic acid and triazole nitrogen atoms provide a tridentate or bidentate metal-coordination geometry, while the cyclopentane ring imposes a rigid 108° bite angle between the carboxylate and triazole that is distinct from the phenyl or alkyl linkers commonly used in MOF synthesis . This unique geometry can produce pore architectures not accessible with 1,4-benzenedicarboxylate or 4,4′-bipyridine linkers.

Chemoselective Probe Conjugation

The primary amine reacts with NHS esters, isothiocyanates, and sulfonyl chlorides at rates >5× faster than the N-methyl or N-ethyl secondary amine analogs, enabling efficient installation of fluorophores, biotin, or photoaffinity labels under mild aqueous conditions (pH 7.5–8.5, 25 °C, 30–60 min) [2]. The carboxylic acid remains available for subsequent immobilization on amine-functionalized surfaces or for amide coupling to carrier proteins.

Application
Selection Property
Validation Focus
Peptidomimetic library synthesis
Orthogonal amine/acid handles, cyclopentane turn constraint
Coupling efficiency, library diversity
Fragment-based lead discovery
Triazole π-stacking capacity, Rule-of-3 compliant MW
Target engagement in ATP-binding or metal-dependent pockets
Metal-organic framework linker
Rigid 108° bite angle, tridentate coordination geometry
Pore architecture differentiation from phenyl/alkyl linkers
Chemoselective probe conjugation
Primary amine reactivity >5× faster than secondary amine analogs
Aqueous coupling efficiency, label installation
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